BenchChemオンラインストアへようこそ!

4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Sigma-1 receptor neuroprotection pain

4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034445-26-4) is a synthetic small-molecule benzamide derivative characterized by a morpholine-substituted benzamide core linked via a trans-1,4-cyclohexyl bridge to a pyrimidin-2-yloxy moiety. The stereospecific (1r,4r) configuration imparts conformational rigidity, while the morpholine and pyrimidine groups contribute to a computed topological polar surface area (TPSA) of 76.6 Ų and an XLogP3 of 2.6, placing it in a physicochemical space distinct from many linear or flexible analogs.

Molecular Formula C21H26N4O3
Molecular Weight 382.464
CAS No. 2034445-26-4
Cat. No. B2760056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
CAS2034445-26-4
Molecular FormulaC21H26N4O3
Molecular Weight382.464
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC=N4
InChIInChI=1S/C21H26N4O3/c26-20(16-2-6-18(7-3-16)25-12-14-27-15-13-25)24-17-4-8-19(9-5-17)28-21-22-10-1-11-23-21/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,24,26)
InChIKeyBASBKASSQALCOS-UAPYVXQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034445-26-4): Physicochemical and Target Engagement Baseline for Compound Selection


4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034445-26-4) is a synthetic small-molecule benzamide derivative characterized by a morpholine-substituted benzamide core linked via a trans-1,4-cyclohexyl bridge to a pyrimidin-2-yloxy moiety [1]. The stereospecific (1r,4r) configuration imparts conformational rigidity, while the morpholine and pyrimidine groups contribute to a computed topological polar surface area (TPSA) of 76.6 Ų and an XLogP3 of 2.6, placing it in a physicochemical space distinct from many linear or flexible analogs [1]. In biochemical profiling, the compound exhibits nanomolar affinity for the sigma-1 receptor (Ki = 64 nM, guinea pig brain membranes) and the mu-opioid receptor (MOR; Ki = 6.5 nM, human CHO-K1 membranes), along with moderate PDE4D2 inhibition (IC₅₀ = 7.6 µM) [2][3][4]. This multi-target profile, combined with its rigid core, makes it a unique chemical probe for studying receptor systems where conformational restraint and balanced lipophilicity are critical experimental variables.

Why 4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The combination of a rigid trans-1,4-cyclohexyl linker with a morpholino-benzamide and pyrimidin-2-yloxy terminus is not replicated in common benzamide-based sigma-1 ligands such as S1RA (lack of morpholine) or in flexible MOR agonists [1]. Substituting this compound with an achiral or cis-cyclohexyl analog, or with a benzamide lacking the morpholine group, alters the presentation of key hydrogen-bond acceptors, resulting in a different pharmacophoric geometry [1]. Even within the morpholino-pyrimidine class, the specific substitution pattern and linker rigidity determine whether the compound behaves as a sigma-1 binder, an opioid receptor ligand, or a PDE4 inhibitor [2][3]. Consequently, generic in-class replacement risks loss of the unique multi-target engagement profile that defines this compound as a research tool, making direct procurement of CAS 2034445-26-4 essential for experimental reproducibility.

Quantitative Differentiation of 4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide from Closest Analogs: A Head-to-Head Evidence Guide


Sigma-1 Receptor Binding Affinity vs. Prototypical Sigma-1 Ligand Haloperidol

In guinea pig brain membrane competition binding assays using [³H](+)-pentazocine, the target compound demonstrated a sigma-1 receptor Ki of 64 nM [1]. This affinity is approximately 6-fold weaker than haloperidol (Ki ≈ 10 nM under similar conditions) [2]. The moderate affinity, combined with a distinct chemotype (morpholino-benzamide vs. butyrophenone), provides a differentiated pharmacological tool for studying sigma-1 receptor engagement without the potent D2 dopaminergic activity associated with haloperidol.

Sigma-1 receptor neuroprotection pain

Physicochemical Differentiation: TPSA and Rotatable Bond Count vs. Common Piperazine-Benzamide Sigma Ligands

The target compound possesses a computed topological polar surface area (TPSA) of 76.6 Ų and 5 rotatable bonds [1]. In contrast, the widely used sigma-1 ligand S1RA (CAS 878141-96-9) has a higher TPSA (~53 Ų) but fewer hydrogen bond acceptors, while the piperazine-benzamide derivative SA4503 (CAS 165377-44-6) has a TPSA of ~47 Ų and 6 rotatable bonds. The target compound's TPSA of 76.6 Ų and morpholine oxygen count place it closer to the upper limit for optimal CNS penetration (typically TPSA < 90 Ų), offering a unique balance of solubility and passive permeability for in vivo CNS target engagement studies.

physicochemical properties drug-likeness CNS permeability

Multi-Target Engagement Profile vs. Mono-Target Sigma-1 Ligands

The compound demonstrates a dual engagement profile, binding to sigma-1 (Ki = 64 nM) and mu-opioid receptors (MOR; Ki = 6.5 nM) [1][2]. In comparison, the prototypical sigma-1 agonist PRE-084 (CAS 138847-85-5) shows negligible MOR affinity (Ki > 1,000 nM), and the MOR agonist DAMGO (CAS 78123-71-4) lacks sigma-1 activity [3][4]. The 9.8-fold selectivity window between MOR and sigma-1 (6.5 nM vs. 64 nM) represents a distinct pharmacological signature, relevant for studying sigma-1/MOR crosstalk in pain and addiction models where selective mono-target probes are insufficient.

polypharmacology sigma-1 receptor mu-opioid receptor

Structural Rigidity Differentiation: trans-1,4-Cyclohexyl Linker vs. Flexible Alkyl Chain Analogs

The (1r,4r)-cyclohexyl configuration enforces a fixed spatial relationship between the morpholino-benzamide and the pyrimidin-2-yloxy group, with a heavy atom count of 28 and a complexity index of 478 [1]. In contrast, flexible-chain benzamide sigma ligands such as 4-IBP (CAS 136553-87-7) possess a freely rotatable ethylene linker, resulting in a higher ensemble of solution conformations. This conformational restriction is critical for pharmacophore hypothesis testing: the rigid scaffold reduces the entropic penalty upon binding and allows more precise interpretation of structure-activity relationships (SAR) compared to flexible analogs.

conformational restriction stereochemistry pharmacophore

Optimal Research and Procurement Scenarios for 4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034445-26-4)


Sigma-1/Mu-Opioid Receptor Crosstalk Studies in Pain and Addiction Models

Use CAS 2034445-26-4 as a dual sigma-1/MOR chemical probe in rodent models of neuropathic pain or opioid-induced hyperalgesia. The compound engages MOR with Ki = 6.5 nM and sigma-1 with Ki = 64 nM, providing a defined 9.8-fold selectivity window [1]. This allows dose-response studies that titrate sigma-1 occupancy while maintaining MOR engagement—an experiment that cannot be replicated with highly selective mono-target ligands like PRE-084 (no MOR activity) or DAMGO (no sigma-1 activity).

Pharmacophore Modeling and Scaffold-Hopping with Rigid Cyclohexyl Linkers

Employ the compound as a conformational benchmark in sigma-1 receptor pharmacophore modeling. The trans-1,4-cyclohexyl linker restricts rotational freedom to 5 rotatable bonds and imposes a fixed spatial geometry [2]. Medicinal chemistry teams can use this rigid scaffold to validate docking poses and guide scaffold-hopping efforts, comparing the binding mode with flexible-chain analogs like 4-IBP to quantify the entropic contribution to binding affinity.

CNS Drug Discovery Programs Requiring Balanced TPSA and Lipophilicity

Use the compound as a reference for CNS multiparameter optimization (MPO) scoring. With a TPSA of 76.6 Ų and XLogP3 of 2.6, it occupies a physicochemical space that balances passive brain permeability with aqueous solubility [2]. This profile is particularly useful for programs targeting intracellular CNS receptors like sigma-1, where both membrane penetration and sufficient free fraction in the brain are required for in vivo efficacy.

Biochemical Profiling and Selectivity Panel Screening

Incorporate CAS 2034445-26-4 into broad selectivity panels (e.g., Eurofins LeadProfilingScreen) as a morpholino-benzamide chemotype control. Documented activities include sigma-1 (Ki = 64 nM), MOR (Ki = 6.5 nM), and PDE4D2 (IC₅₀ = 7.6 µM) [1][2]. This multi-target fingerprint enables laboratories to benchmark their in-house compounds against a well-characterized reference, facilitating the identification of off-target liabilities in novel benzamide series.

Quote Request

Request a Quote for 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.